molecular formula C8H13N3O2 B13321550 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid

Cat. No.: B13321550
M. Wt: 183.21 g/mol
InChI Key: GCSMQVKEUVESOL-UHFFFAOYSA-N
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Description

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylhydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its properties for specific applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets within biological systems. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,4-Triazole
  • 3,5-Dimethyl-1,2,4-triazole
  • 4-Amino-1,2,4-triazole

Uniqueness

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-9-10-6(11(5)4)8(2,3)7(12)13/h1-4H3,(H,12,13)

InChI Key

GCSMQVKEUVESOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C)(C)C(=O)O

Origin of Product

United States

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